4-Hydroxy-2-oxopentanoic acid
Overview
Description
Scientific Research Applications
4-Hydroxy-2-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is involved in metabolic pathways, particularly in the degradation of amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of metabolic disorders.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxopentanoic acid involves its formation by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-oxopentanoic acid can be synthesized through the decarboxylation of 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase . This reaction typically occurs under mild conditions and is facilitated by the presence of the enzyme.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the enzymatic decarboxylation process mentioned above can be scaled up for industrial applications. The use of biocatalysts in industrial processes is becoming increasingly popular due to their specificity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form 4-hydroxy-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products:
Oxidation: 4-Oxo-2-pentanoic acid.
Reduction: 4-Hydroxy-2-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 4-Hydroxy-2-ketopentanoic acid
- 4-Hydroxy-2-ketovaleric acid
- 4-Hydroxy-2-oxovaleric acid
Comparison: 4-Hydroxy-2-oxopentanoic acid is unique due to its specific formation and degradation pathways. While similar compounds like 4-hydroxy-2-ketopentanoic acid and 4-hydroxy-2-ketovaleric acid share structural similarities, their metabolic roles and reactivity can differ. The presence of the hydroxyl group at the fourth position and the keto group at the second position in this compound makes it distinct in terms of its chemical behavior and biological functions.
Properties
IUPAC Name |
4-hydroxy-2-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQINMYQUXOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3318-73-8 | |
Record name | 4-Hydroxy-2-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3318-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-oxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003318738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXY-2-OXOPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7M6F8F7B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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